molecular formula C12H15NO5 B12520203 (2S)-3-(4-Acetamidophenoxy)-2-hydroxy-2-methylpropanoic acid CAS No. 810684-36-7

(2S)-3-(4-Acetamidophenoxy)-2-hydroxy-2-methylpropanoic acid

Cat. No.: B12520203
CAS No.: 810684-36-7
M. Wt: 253.25 g/mol
InChI Key: HDDVNFHEJMRLMC-LBPRGKRZSA-N
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Description

(2S)-3-(4-Acetamidophenoxy)-2-hydroxy-2-methylpropanoic acid is a chemical compound with a specific stereochemistry, indicated by the (2S) prefix This compound features a phenoxy group substituted with an acetamido group, a hydroxy group, and a methyl group on a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-(4-Acetamidophenoxy)-2-hydroxy-2-methylpropanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Phenoxy Intermediate: The initial step involves the preparation of 4-acetamidophenol, which is then reacted with an appropriate halogenated propanoic acid derivative under basic conditions to form the phenoxy intermediate.

    Hydroxylation: The phenoxy intermediate undergoes hydroxylation using a suitable oxidizing agent to introduce the hydroxy group at the desired position.

    Stereoselective Methylation:

    Final Acidification: The final step involves acidification to obtain the target compound in its acid form.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to enhance yield and purity. Continuous flow reactors and other advanced techniques may be employed to achieve efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-(4-Acetamidophenoxy)-2-hydroxy-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to remove the acetamido group or convert the hydroxy group to a hydrogen atom.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

    Oxidation: Formation of ketone or aldehyde derivatives.

    Reduction: Formation of deacetylated or dehydroxylated products.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

(2S)-3-(4-Acetamidophenoxy)-2-hydroxy-2-methylpropanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-3-(4-Acetamidophenoxy)-2-hydroxy-2-methylpropanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Acetamidophenol: Shares the acetamido group but lacks the hydroxy and methyl groups.

    2-Hydroxy-2-methylpropanoic acid: Lacks the phenoxy and acetamido groups.

    Phenoxyacetic acid: Contains the phenoxy group but lacks the acetamido and hydroxy groups.

Uniqueness

(2S)-3-(4-Acetamidophenoxy)-2-hydroxy-2-methylpropanoic acid is unique due to its specific combination of functional groups and stereochemistry

Properties

CAS No.

810684-36-7

Molecular Formula

C12H15NO5

Molecular Weight

253.25 g/mol

IUPAC Name

(2S)-3-(4-acetamidophenoxy)-2-hydroxy-2-methylpropanoic acid

InChI

InChI=1S/C12H15NO5/c1-8(14)13-9-3-5-10(6-4-9)18-7-12(2,17)11(15)16/h3-6,17H,7H2,1-2H3,(H,13,14)(H,15,16)/t12-/m0/s1

InChI Key

HDDVNFHEJMRLMC-LBPRGKRZSA-N

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)OC[C@@](C)(C(=O)O)O

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OCC(C)(C(=O)O)O

Origin of Product

United States

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